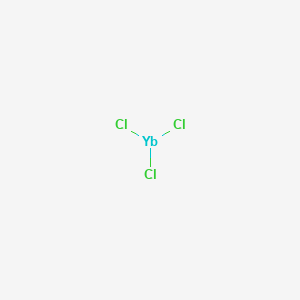

Ytterbium chloride

Description

Properties

IUPAC Name |

trichloroytterbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLHRQNQYIJFFX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Yb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless beads; [MSDSonline] | |

| Record name | Ytterbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-91-8 | |

| Record name | Ytterbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ytterbium trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ytterbium chloride (YbCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Anhydrous Ytterbium (III) Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Anhydrous YbCl₃ in Modern Chemistry

Ytterbium (III) chloride (YbCl₃) has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis and a critical precursor in materials science.[1][2][3] Its utility spans from catalyzing stereoselective carbon-carbon bond formations to serving as a dopant in laser host materials and a precursor for advanced optical and ceramic materials.[1][3][4] The efficacy of YbCl₃ in these applications is, however, fundamentally contingent on its purity and, most critically, its anhydrous state. The presence of water can poison catalytic sites, lead to unwanted side reactions, and alter the material's properties, rendering experimental results unreliable. This guide provides an in-depth exploration of the primary methodologies for synthesizing high-purity, anhydrous YbCl₃, focusing on the underlying chemical principles and field-proven protocols to ensure reproducibility and safety.

The Core Challenge: Overcoming Oxychloride Formation

A common pitfall in the preparation of anhydrous lanthanide halides is the assumption that simple heating of the hydrated salt (e.g., Ytterbium (III) chloride hexahydrate, YbCl₃·6H₂O) will suffice. This approach is fundamentally flawed. Thermal dehydration of lanthanide chloride hydrates is invariably accompanied by hydrolysis, leading to the formation of highly stable and often inseparable ytterbium oxychloride (YbOCl) as an impurity.[5]

Comprehensive thermal analysis reveals a stepwise dehydration process where hydrolysis begins at temperatures as low as 177 °C during the removal of the third water molecule.[5] The reaction proceeds as follows:

YbCl₃·nH₂O(s) --(Heat)--> YbOCl(s) + 2HCl(g) + (n-1)H₂O(g)

This formation of oxychloride is the principal obstacle that specialized synthesis methods are designed to circumvent.

Primary Synthesis Methodologies: A Comparative Analysis

The successful synthesis of anhydrous YbCl₃ hinges on creating an environment that either prevents the formation of Yb-O bonds or can actively convert them back to Yb-Cl bonds. The following methods are the most established and reliable routes to achieve this.

Method 1: The Ammonium Chloride Route (The Gold Standard)

This is arguably the most effective, reliable, and widely adopted method for preparing high-purity anhydrous lanthanide chlorides from their respective oxides.[1][6][7][8] Its elegance lies in the in-situ generation of a highly reactive chlorinating environment that simultaneously dehydrates and chlorinates the starting material, completely bypassing the conditions that favor oxychloride formation.

Causality and Mechanism:

The process begins with ytterbium (III) oxide (Yb₂O₃), a readily available and stable starting material. Yb₂O₃ is intimately mixed with a stoichiometric excess of ammonium chloride (NH₄Cl). Upon heating, NH₄Cl decomposes to ammonia (NH₃) and hydrogen chloride (HCl) gas. The HCl gas acts as the primary chlorinating agent, converting the oxide to the chloride. Crucially, the reaction proceeds through the formation of an intermediate ammonium chloroytterbate complex, such as (NH₄)₂YbCl₅ or (NH₄)₃YbCl₆.[1][6] This complex is stable at intermediate temperatures and decomposes upon further heating under vacuum to yield the desired anhydrous YbCl₃. The overall reaction can be summarized in two main stages:

-

Complex Formation: Yb₂O₃ + 10 NH₄Cl → 2 (NH₄)₂YbCl₅ + 6 H₂O + 6 NH₃[6][7]

-

Thermal Decomposition: (NH₄)₂YbCl₅ --(Heat, Vacuum)--> YbCl₃ + 2 NH₄Cl → YbCl₃ + 2 NH₃ + 2 HCl[6]

The excess NH₄Cl, along with the volatile byproducts (H₂O, NH₃, HCl), is removed by sublimation under vacuum, leaving behind pure, anhydrous YbCl₃.[1]

Experimental Protocol: Ammonium Chloride Route

-

Preparation: Thoroughly grind 1 part Yb₂O₃ with 4-5 parts NH₄Cl (a 12:1 molar ratio of NH₄Cl to Yb is effective for late lanthanides) in an agate mortar.[1] Transfer the homogenous powder to a quartz boat.

-

Apparatus Setup: Place the boat in a quartz tube situated within a tube furnace. Connect the tube to a Schlenk line or high-vacuum manifold equipped with a cold trap (liquid nitrogen).

-

Initial Heating & Sublimation: Evacuate the system and then introduce a slow flow of inert gas (e.g., Argon). Begin heating the furnace to 250-300 °C. Maintain this temperature for 2-3 hours. During this phase, excess NH₄Cl will sublime and deposit in the cooler downstream section of the tube, and the initial reaction to form the chlorocomplex occurs.[1]

-

Decomposition: Gradually increase the temperature to 350-400 °C under high vacuum (<0.1 mbar). Hold at this temperature for at least 4-6 hours, or until all ammonium chloride has sublimed away. The intermediate complex will decompose, releasing NH₃ and HCl.[1][6]

-

Annealing & Cooling: Increase the temperature to 450-500 °C for a final 1-2 hours to ensure complete reaction and removal of all volatiles.[1] Turn off the furnace and allow the system to cool to room temperature under vacuum or a static argon atmosphere.

-

Product Recovery: Once at room temperature, transfer the resulting white, crystalline YbCl₃ powder to a storage vessel inside an inert atmosphere glovebox.

Workflow: Ammonium Chloride Route

Caption: Workflow for the Ammonium Chloride Synthesis Route.

Method 2: Dehydration with Thionyl Chloride

This method is an effective alternative, particularly for converting the commercially available hydrated ytterbium chloride (YbCl₃·6H₂O) into its anhydrous form. It relies on a powerful dehydrating and chlorinating agent, thionyl chloride (SOCl₂), to chemically remove the water of hydration.

Causality and Mechanism:

Thionyl chloride reacts vigorously and exothermically with water to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

H₂O + SOCl₂ → SO₂ (g) + 2HCl (g)

When YbCl₃·6H₂O is refluxed with excess SOCl₂, the thionyl chloride preferentially reacts with the coordinated water molecules. This reaction is highly favorable and drives the dehydration to completion. A key advantage is that SOCl₂ can also convert any YbOCl impurities that might form back into YbCl₃. The volatile byproducts are easily removed, leaving the solid anhydrous salt.

Overall Reaction: YbCl₃·6H₂O(s) + 6 SOCl₂(l) → YbCl₃(s) + 6 SO₂(g) + 12 HCl(g)

Experimental Protocol: Thionyl Chloride Dehydration

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a bubbler (to neutralize acidic gases like HCl and SO₂). Ensure all glassware is thoroughly dried.

-

Reaction: Place YbCl₃·6H₂O into the flask and add a significant excess of thionyl chloride (e.g., 10-15 mL per gram of hydrated salt).

-

Reflux: Gently heat the mixture to reflux and maintain for 4-6 hours. The solid salt will remain suspended.

-

Solvent Removal: After reflux, allow the mixture to cool. Carefully decant or filter the excess thionyl chloride under an inert atmosphere. Alternatively, excess SOCl₂ can be removed by distillation.

-

Drying: Wash the resulting solid with a dry, non-coordinating solvent like hexane to remove residual SOCl₂. Dry the white powder under high vacuum for several hours, potentially with gentle heating (80-100 °C), to remove any remaining volatiles.

-

Storage: Immediately transfer the final product to a sealed container inside a glovebox.

Logical Relationship: Dehydration vs. Hydrolysis

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ytterbium(III)_chloride [chemeurope.com]

- 3. Ytterbium(III) chloride | 10361-91-8 [chemicalbook.com]

- 4. 2025 How to Effectively Use this compound for Research and Industry [juchunmaterials.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. Ytterbium(III) chloride synthesis - chemicalbook [chemicalbook.com]

- 8. [PDF] Preparation of Anhydrous Single Crystals of Rare-Earth Halides | Semantic Scholar [semanticscholar.org]

Crystal structure of ytterbium (III) chloride

An In-depth Technical Guide to the Crystal Structure of Ytterbium (III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ytterbium (III) chloride (YbCl₃) is a significant compound in the realm of materials science and synthetic chemistry, serving as a versatile precursor for advanced materials and as a catalyst in organic transformations.[1] Its utility is fundamentally governed by its atomic arrangement. This guide provides a detailed examination of the crystal structures of both anhydrous and hexahydrated ytterbium (III) chloride. We will dissect the coordination geometries, crystallographic parameters, and the robust experimental workflows required for their definitive characterization. By explaining the causality behind methodological choices, this document serves as a technical resource for professionals seeking to understand and utilize YbCl₃ in their research and development endeavors.

Introduction: The Significance of Ytterbium (III) Chloride

Ytterbium, a lanthanide element, typically exists in the +3 oxidation state, a result of the stability of the 4f¹³ electron configuration in the Yb³⁺ ion.[1][2][3] Ytterbium (III) chloride, as a primary source of Yb³⁺ ions, is a compound of considerable interest. Its applications are diverse, ranging from a precursor for the production of metallic ytterbium and doping laser host materials to a Lewis acid catalyst in organic synthesis.[1][2][3][4] Furthermore, its paramagnetic nature makes it useful as an NMR shift reagent, with applications in probing biological systems.[2][3]

The chemical behavior and physical properties of YbCl₃ are intrinsically linked to its solid-state structure. The compound exists in two common forms: an anhydrous, hygroscopic white powder and a crystalline hexahydrate (YbCl₃·6H₂O).[1][5] Understanding the distinct crystal structures of these two forms is paramount for controlling its reactivity, ensuring purity, and designing novel materials.

The Crystal Structure of Anhydrous Ytterbium (III) Chloride

Anhydrous YbCl₃ adopts a layered structure that is crucial to its physical and chemical properties. This arrangement is a common motif among trivalent metal halides, notably the AlCl₃ and YCl₃ structures.[6][7][8][9]

Crystallographic Data

The anhydrous form of ytterbium (III) chloride crystallizes in a monoclinic system.[1][2][6][10][11] This structure is characterized by the space group C2/m (No. 12), a classification that defines the symmetry elements present within the crystal lattice.[1][6][7][10][12] The precise dimensions of the unit cell have been determined by X-ray diffraction, with slight variations reported across different studies, as summarized below.

| Parameter | Value (Source 1)[6] | Value (Source 2)[11] | Value (Source 3)[12] | Value (Source 4)[10] |

| a | 6.73 Å (0.673 nm) | 6.723 Å | 6.725 Å | 7.866 Å |

| b | 11.65 Å (1.165 nm) | 11.640 Å | 11.591 Å | 5.765 Å |

| c | 6.38 Å (0.638 nm) | 6.379 Å | Not specified | Not specified |

| β (beta) | 110.4° | 110.45° | Not specified | 129.575° |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m | C2/m | C2/m |

Note: Discrepancies in lattice parameters can arise from differences in experimental conditions (e.g., temperature) and refinement methods.

Coordination Environment and Bonding

In the anhydrous crystal lattice, each Yb³⁺ ion is octahedrally coordinated by six chloride (Cl⁻) ions, forming a [YbCl₆]³⁻ unit.[1][10] These octahedra are not perfectly regular, exhibiting some distortion. The Yb-Cl bond lengths are typically around 2.72 Å to 2.77 Å.[10]

The defining feature of the YbCl₃ structure is the connectivity of these YbCl₆ octahedra. They share edges with neighboring octahedra to create two-dimensional sheets or layers that extend within the crystallographic ab plane.[1][10] This layered arrangement, often described as a honeycomb lattice of Yb³⁺ ions, is responsible for the material's ability to be exfoliated and its anisotropic properties.

Visualization of the Anhydrous Structure

The coordination of the ytterbium ion and the layered network of octahedra can be visualized to better understand the structure.

Caption: Coordination of Yb³⁺ in anhydrous YbCl₃, forming an edge-sharing octahedron.

The Crystal Structure of Ytterbium (III) Chloride Hexahydrate

When exposed to moisture, anhydrous YbCl₃ readily forms its hexahydrate, YbCl₃·6H₂O. The incorporation of water molecules into the crystal lattice fundamentally alters the structure and coordination environment of the ytterbium ion.

Crystallographic Data

The hexahydrate also crystallizes in the monoclinic system, but with a different space group, P2₁/c (or P2/c).[1][13] The accepted chemical formula for the solid-state structure is [YbCl₂(H₂O)₆]Cl, indicating that not all chloride ions are directly bonded to the metal center.[1][13][14]

| Parameter | Value at 110 K[1][13][14] |

| a | 7.8158 Å |

| b | 6.4651 Å |

| c | 12.7250 Å |

| β (beta) | 131.45° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (No. 14) |

| Formula Unit | [YbCl₂(H₂O)₆]Cl |

Coordination Environment

In the hexahydrate, the Yb³⁺ ion has a coordination number of eight. The inner coordination sphere consists of six water molecules and two chloride ions, forming a [YbCl₂(H₂O)₆]⁺ cationic complex.[1][13][14] The third chloride ion exists as a counter-anion (Cl⁻) in the crystal lattice, balancing the charge of the complex cation.[13][14]

The geometry of the eight-coordinate [YbCl₂(H₂O)₆]⁺ complex is best described as a distorted square antiprism.[1][13][14] This structure is stabilized by an extensive network of hydrogen bonds between the coordinated water molecules and the chloride anions (O—H⋯Cl).[1][13]

Visualization of the Hydrated Cation

The complex cation at the heart of the hydrated crystal structure is visualized below.

Caption: The [YbCl₂(H₂O)₆]⁺ cation with its distorted square antiprism geometry.

Experimental Determination of Crystal Structure: A Self-Validating Workflow

The trustworthiness of crystallographic data relies on a meticulous and self-validating experimental workflow, from synthesis of the material to the final refinement of its structure.

Synthesis of High-Purity Anhydrous YbCl₃

High-quality single crystals are essential for accurate structure determination. For anhydrous YbCl₃, which is highly hygroscopic, synthesis and handling must be performed under inert conditions. The "ammonium chloride route" is a field-proven protocol for producing the anhydrous salt from its more common oxide (Yb₂O₃).[1][2][8]

Causality: Simply heating the hydrated chloride (YbCl₃·6H₂O) is ineffective, as it leads to the formation of stable ytterbium oxychloride (YbOCl). The ammonium chloride route circumvents this by converting the oxide into an intermediate ammonium salt, (NH₄)₂YbCl₅, which can then be thermally decomposed under vacuum to yield pure, anhydrous YbCl₃.[2]

Protocol: Ammonium Chloride Route

-

Mixing: Thoroughly mix ytterbium (III) oxide (Yb₂O₃) with an excess of ammonium chloride (NH₄Cl) in a crucible.

-

Initial Heating: Heat the mixture in a tube furnace under a flow of inert gas (e.g., argon). The initial reaction forms the intermediate complex: Yb₂O₃ + 10 NH₄Cl → 2 (NH₄)₂YbCl₅ + 6 H₂O + 6 NH₃.[2]

-

Thermal Decomposition: Increase the temperature to 350-400 °C under high vacuum. This step decomposes the intermediate salt to the final product: (NH₄)₂YbCl₅ → YbCl₃ + 2 HCl + 2 NH₃.[2]

-

Purification (Optional): The resulting YbCl₃ can be further purified by sublimation under vacuum to grow single crystals suitable for diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

SC-XRD is the definitive technique for elucidating the atomic arrangement in a crystalline solid.

Step-by-Step Methodology:

-

Crystal Selection & Mounting: Under an inert atmosphere (e.g., in a glovebox), select a small, high-quality single crystal. Mount it on a goniometer head using a suitable cryo-protectant oil.

-

Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen gas (e.g., at 110 K) is used to minimize thermal vibrations and protect the crystal.[14] The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a series of diffraction patterns.

-

Data Reduction: The collected images are processed to integrate the intensities of all diffraction spots. Corrections for experimental factors, such as absorption by the crystal, are applied. This step is critical for data accuracy.

-

Structure Solution: The corrected data are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the heavy atoms (Yb).

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics like the R-factor.[14]

Workflow Visualization

Caption: Self-validating workflow for determining the crystal structure of YbCl₃.

Implications of Crystal Structure on Material Properties

The crystal structure of YbCl₃ directly influences its macroscopic properties and applications:

-

Catalytic Activity: As a Lewis acid, the catalytic activity of YbCl₃ is dependent on the accessibility of the Yb³⁺ coordination sites. The layered structure of the anhydrous form provides distinct surfaces for catalytic reactions.[3]

-

Hygroscopicity: The high affinity of anhydrous YbCl₃ for water is driven by the favorable energy of forming the stable, eight-coordinate hydrated complex [YbCl₂(H₂O)₆]⁺.

-

Optical and Magnetic Properties: The precise symmetry of the coordination environment around the Yb³⁺ ion (octahedral vs. square antiprismatic) dictates the splitting of its f-orbital energy levels. This, in turn, governs its unique luminescence and magnetic properties, which are harnessed in laser materials and as NMR shift reagents.[1][6]

Conclusion

Ytterbium (III) chloride presents two distinct, well-defined crystal structures for its anhydrous and hexahydrated forms. The anhydrous material features a layered monoclinic (C2/m) structure built from edge-sharing YbCl₆ octahedra. In contrast, the hexahydrate adopts a different monoclinic (P2₁/c) arrangement composed of discrete [YbCl₂(H₂O)₆]⁺ cations, with an eight-coordinate distorted square antiprism geometry, and charge-balancing Cl⁻ anions. A thorough understanding of these structures, validated through rigorous experimental workflows like single-crystal X-ray diffraction, is essential for any researcher or developer aiming to leverage the unique chemical and physical properties of this important lanthanide compound.

References

- Grokipedia. (n.d.). Ytterbium(III) chloride.

- Materials Project. (n.d.). mp-1025388: YbCl3 (monoclinic, C2/m, 12).

-

Knopf, K. M., Crundwell, G., & Westcott, B. L. (2015). Crystal structure of hexaaquadichloridoytterbium(III) chloride. Acta Crystallographica Section E: Crystallographic Communications, E71, i5. Retrieved from [Link]

-

Knopf, K. M., Crundwell, G., & Westcott, B. L. (2015). Crystal structure of hexaaquadichloridoytterbium(III) chloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), i5. Retrieved from [Link]

-

Request PDF. (n.d.). Structural and spectroscopic characterization of Ytterbium tri chloride(YbCl3). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal data, structure refinement and experimental details for YbCl 3. Retrieved from [Link]

-

Wikipedia. (n.d.). Ytterbium(III) chloride. Retrieved from [Link]

-

Anhydrous Ytterbium Chloride for Laser Crystals. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Ytterbium(III) chloride (data page). Retrieved from [Link]

-

ResearchGate. (n.d.). The coordination environment of the Yb(III). Retrieved from [Link]

-

chemeurope.com. (n.d.). Ytterbium(III) chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ytterbium(II) chloride. Retrieved from [Link]

-

ACS Publications. (2022). Ytterbium-Doped Cesium Lead Chloride Perovskite as an X-ray Scintillator with High Light Yield. Retrieved from [Link]

-

Wikipedia. (n.d.). Yttrium(III) chloride. Retrieved from [Link]

-

Benjamin-Mills. (n.d.). Yttrium(III) chloride. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). This compound. Retrieved from [Link]

-

WebElements. (n.d.). Ytterbium trichloride. Retrieved from [Link]

-

AEM REE. (n.d.). Ytterbium(III) Chloride Hexahydrate (YbCl3·6H2O). Retrieved from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction pattern of a pure Yb 2 O 3 , b Yb 2 O 3 G1, c.... Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Ytterbium(III)_chloride [chemeurope.com]

- 4. 10361-91-8 | CAS DataBase [m.chemicalbook.com]

- 5. aemree.com [aemree.com]

- 6. download.s21i.co99.net [download.s21i.co99.net]

- 7. Ytterbium(III) chloride CAS#: 10361-91-8 [m.chemicalbook.com]

- 8. Yttrium(III) chloride - Wikipedia [en.wikipedia.org]

- 9. Yttrium(III) chloride [benjamin-mills.com]

- 10. mp-1025388: YbCl3 (monoclinic, C2/m, 12) [legacy.materialsproject.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of hexaaquadichloridoytterbium(III) chloride - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Ytterbium Chlorides in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ytterbium chlorides, encompassing both the trivalent (YbCl₃) and the less common divalent (YbCl₂) species, are pivotal reagents in a multitude of chemical transformations, from catalysis to the synthesis of advanced materials. Their efficacy in these applications is intrinsically linked to their solubility and behavior in organic media. This in-depth technical guide provides a comprehensive exploration of the solubility of ytterbium chlorides in a range of organic solvents. Moving beyond a simple tabulation of data, this document delves into the underlying chemical principles governing dissolution, the critical role of solvent-solute interactions, and the practical considerations for handling these sensitive compounds. A significant focus is placed on the dichotomy between the relatively stable YbCl₃ and the highly reactive YbCl₂, for which quantitative data is scarce, necessitating a predictive and methodological approach. This guide is intended to empower researchers with the knowledge to make informed decisions in solvent selection, experimental design, and the interpretation of results involving ytterbium chlorides.

Introduction: The Dichotomy of Ytterbium Chlorides

Ytterbium, a lanthanide element, primarily exists in the +3 oxidation state, making ytterbium(III) chloride (YbCl₃) the more common and stable of its chlorides. It is a white, powdery solid that is notably hygroscopic and readily soluble in water. In contrast, ytterbium(II) chloride (YbCl₂) is a powerful reducing agent and is highly sensitive to moisture, reacting readily with water. This reactivity presents significant challenges in its handling and the determination of its physicochemical properties, including solubility in organic solvents. Consequently, much of the available literature focuses on the more stable YbCl₃.

This guide will address both species, providing quantitative data where available and offering qualitative insights and experimental frameworks where data is limited. Understanding the nuances of each compound is critical for their successful application in organic synthesis and materials science.

Ytterbium(III) Chloride (YbCl₃): A Quantitative and Qualitative Overview

Ytterbium(III) chloride's solubility is largely dictated by the polarity of the organic solvent and its ability to form stable coordination complexes with the Yb³⁺ ion. As a hard Lewis acid, the Yb³⁺ ion preferentially interacts with hard Lewis bases, such as oxygen and nitrogen donor atoms in organic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for anhydrous YbCl₃ across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, key data points have been established and are summarized in the table below. It is crucial to note that the hydration state of the salt significantly impacts its solubility profile. The data presented here pertains to the anhydrous form unless otherwise specified.

| Solvent Class | Solvent | Chemical Formula | Temperature (°C) | Solubility | Citation |

| Alcohols | Methanol | CH₃OH | 25 | 4.90 mol/kg | |

| Ethanol | C₂H₅OH | 25 | 4.26 mol/kg | ||

| Ethanol (96.8%) | C₂H₅OH | 20 | ~47.4 g / 100 g solvent (for YbCl₃·6H₂O) | ||

| Ethers | Diethyl Ether | (C₂H₅)₂O | 20 | 0.085 mass % | |

| 1-Methoxyhexane | C₇H₁₆O | 20-25 | 18.3 mass % |

Note: The solubility in alcohols is significant, highlighting the strong interaction between the hydroxyl group and the ytterbium ion. Conversely, the solubility in the less polar diethyl ether is very low.

Factors Influencing YbCl₃ Solubility

The dissolution of YbCl₃ in an organic solvent is not a simple physical process but rather a chemical transformation involving the formation of a solvated complex. The key factors governing this process are outlined below.

Polar, coordinating solvents are the most effective at dissolving YbCl₃. The dissolution mechanism involves the interaction of the solvent's lone pair electrons (typically from oxygen or nitrogen atoms) with the empty orbitals of the Yb³⁺ ion, leading to the formation of a stable coordination complex. This process is illustrated in the following diagram:

Caption: Dissolution and coordination of YbCl₃ in a polar organic solvent.

While coordinating ability is crucial, the steric bulk of the solvent molecules can also play a role. Highly hindered solvents may form less stable complexes, leading to lower solubility, even if they possess a coordinating heteroatom.

The effect of temperature on the solubility of YbCl₃ in organic solvents is not well-documented in the literature. In general, for most solid solutes, solubility increases with temperature. However, the dissolution of YbCl₃ is an exothermic process due to the strong solvation energies. According to Le Chatelier's principle, increasing the temperature may, in some cases, decrease the solubility. Experimental verification is essential to determine the temperature dependence for a specific solvent system.

Ytterbium(II) Chloride (YbCl₂): A Realm of Reactivity and Qualitative Assessment

Quantitative solubility data for ytterbium(II) chloride in organic solvents is largely absent from the scientific literature. This is a direct consequence of its high reactivity and instability. YbCl₂ is a potent reducing agent and is extremely sensitive to both oxygen and moisture. Any handling of this compound requires stringent anhydrous and anaerobic techniques, typically within a glovebox or using Schlenk line apparatus.

Qualitative Solubility Expectations

Based on the principles of "like dissolves like" and the need for aprotic conditions to prevent reaction, a qualitative assessment of YbCl₂ solubility can be made. Coordinating aprotic solvents are the most likely candidates for dissolving this inorganic salt.

| Solvent Category | Solvent Examples | Expected Solubility | Rationale |

| Coordinating Aprotic | Tetrahydrofuran (THF) | Soluble | The oxygen atom in THF can coordinate to the ytterbium ion, forming a soluble complex. |

| 1,4-Dioxane | Moderately Soluble | Similar to THF, but potentially a weaker coordinating agent. | |

| Acetonitrile (MeCN) | Sparingly Soluble | While polar and aprotic, the nitrogen donor may not be as effective as oxygen for this hard Lewis acid. | |

| Dimethylformamide (DMF) | Likely Soluble | A highly polar, coordinating solvent often effective for dissolving inorganic salts. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar, coordinating solvent, but the potential for reaction with the reducing Yb(II) ion exists. | |

| Non-Coordinating Aprotic | Toluene, Hexane | Insoluble | Lack of a coordinating atom results in poor solvation of the Yb²⁺ and Cl⁻ ions. |

| Protic Solvents | Water, Alcohols | Reactive | YbCl₂ will react with protic solvents, leading to decomposition rather than simple dissolution. |

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative data, particularly for YbCl₂, researchers often need to determine solubility experimentally. The following is a robust, self-validating protocol based on the isothermal saturation method, suitable for both YbCl₃ and, with stringent precautions, YbCl₂.

Core Principles of the Isothermal Saturation Method

This method involves creating a saturated solution of the ytterbium chloride in the desired organic solvent at a constant temperature. By analyzing the concentration of the dissolved salt in the supernatant, the solubility at that temperature can be determined.

Mandatory Safety and Handling Precautions

-

Inert Atmosphere: All manipulations involving anhydrous ytterbium chlorides, especially YbCl₂, must be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.

-

Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated prior to use.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Step-by-Step Experimental Workflow

The following workflow outlines the key stages of the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Analytical Techniques for Concentration Determination

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and accurate method for determining the concentration of ytterbium in the sample. The aliquot of the saturated solution is carefully diluted and then analyzed.

-

Complexometric Titration: A classic and reliable method where the ytterbium ion is titrated with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), using a suitable indicator.

-

Gravimetric Analysis: In some cases, the solvent can be carefully evaporated from a known mass or volume of the saturated solution, and the mass of the remaining solid this compound can be determined. This method is less suitable for volatile or thermally unstable solvates.

The Role of Solvate Formation in Solubility

The dissolution of ytterbium chlorides in coordinating organic solvents is intrinsically linked to the formation of solvate complexes. These are coordination compounds where solvent molecules act as ligands. For example, in tetrahydrofuran (THF), YbCl₃ can form various THF adducts. The specific nature of these solvates can influence the solubility and the reactivity of the this compound in solution. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and extended X-ray absorption fine structure (EXAFS), can provide insights into the coordination environment of the ytterbium ion in different solvents.

Conclusion and Future Outlook

The solubility of ytterbium chlorides in organic solvents is a critical parameter that dictates their utility in a wide array of chemical applications. While the solubility of the more stable YbCl₃ in polar coordinating solvents is appreciable, there remains a significant gap in the comprehensive quantitative data across a broader range of organic media and temperature conditions. The study of YbCl₂ solubility is even more challenging due to its inherent reactivity, necessitating a greater reliance on qualitative predictions and meticulous experimental determination.

Future research should focus on systematically mapping the solubility of both YbCl₃ and YbCl₂ in a wider variety of anhydrous organic solvents and as a function of temperature. Furthermore, a deeper understanding of the structure and stability of the solvate complexes formed in solution will provide invaluable insights into the reactivity and catalytic activity of these important lanthanide compounds. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently and effectively utilize ytterbium chlorides in their synthetic endeavors.

References

- Grokipedia. (n.d.). Ytterbium(III) chloride.

- Benchchem. (2025). Navigating the Challenges of Ytterbium Dichloride Solubility in Organic Solvents: A Technical Guide.

A Technical Guide to the Magnetic Properties of Ytterbium Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ytterbium chloride, a term that can refer to either the divalent (YbCl₂) or trivalent (YbCl₃) form, presents a study in magnetic contrasts. Ytterbium(II) chloride, with its completely filled 4f electron subshell, is fundamentally diamagnetic, exhibiting a weak, negative response to magnetic fields. In stark contrast, Ytterbium(III) chloride is a complex paramagnet. The magnetic behavior of YbCl₃ is dictated by the single unpaired electron in its 4f subshell, whose properties are profoundly influenced by strong spin-orbit coupling and the crystalline electric field. At ambient temperatures, YbCl₃ behaves as a typical paramagnet; however, at cryogenic temperatures, it undergoes a transition to a long-range, Néel-type antiferromagnetic state below approximately 0.6 K.[1] This guide provides an in-depth analysis of the electronic origins of these properties, the theoretical frameworks for their interpretation, and the experimental protocols for their characterization.

Introduction: The Duality of Ytterbium Chlorides

In the field of materials science and coordination chemistry, precision in nomenclature is paramount. The designation "this compound" is ambiguous and can lead to fundamentally different experimental outcomes depending on the oxidation state of the ytterbium ion. Ytterbium(II) chloride (YbCl₂) and Ytterbium(III) chloride (YbCl₃) possess dramatically different electronic configurations, which in turn govern their interaction with external magnetic fields. This guide will first briefly address the straightforward diamagnetism of YbCl₂ before delving into a comprehensive exploration of the rich and complex magnetic phenomena observed in YbCl₃.

Section 1: The Diamagnetism of Ytterbium(II) Chloride (YbCl₂)

Electronic Origin of Diamagnetism

The magnetic properties of any material are a direct consequence of its electronic structure. For Ytterbium(II) Chloride, the ytterbium ion is in the +2 oxidation state (Yb²⁺). A neutral ytterbium atom has an electron configuration of [Xe] 4f¹⁴ 6s². The formation of the Yb²⁺ ion involves the loss of the two outer 6s electrons, resulting in a stable [Xe] 4f¹⁴ configuration.[2]

The crucial aspect of this configuration is the completely filled 4f subshell. All 14 electrons are paired, meaning their individual magnetic moments cancel each other out. According to Hund's rules, a filled subshell has a total spin quantum number (S), total orbital angular momentum quantum number (L), and total angular momentum quantum number (J) all equal to zero. Consequently, the Yb²⁺ ion has no permanent electronic magnetic moment and cannot exhibit paramagnetism.[2] Its magnetic response is therefore dominated by diamagnetism, a weak repulsion from magnetic fields arising from the orbital motion of electrons.

Section 2: The Complex Paramagnetism of Ytterbium(III) Chloride (YbCl₃)

The magnetic landscape of Ytterbium(III) chloride is far more intricate and has garnered significant research interest, particularly as a model system for quantum magnetism.[1][3][4]

The Source of Magnetism: The Yb³⁺ Ion

In YbCl₃, ytterbium exists in the +3 oxidation state. The Yb³⁺ ion has an electronic configuration of [Xe] 4f¹³, leaving one unpaired electron (or more accurately, one "hole") in the 4f subshell.[5] This single unpaired electron is the source of the ion's magnetic moment.

For lanthanide ions, the magnetic properties cannot be understood by considering the electron spin alone. Strong spin-orbit coupling—the interaction between the electron's spin and its orbital motion—is critical. For Yb³⁺ (a 4f¹³ configuration), this coupling leads to a splitting of the free-ion term (²F) into two multiplets: a ground state with total angular momentum J = 7/2 and an excited state (J = 5/2).[6][7] At temperatures relevant for most magnetic studies, only the ²F₇/₂ ground state multiplet is significantly populated.

The Decisive Role of the Crystal Field

In the solid state, the Yb³⁺ ions are not isolated. In anhydrous YbCl₃, which crystallizes in a monoclinic structure (space group C2/m), each Yb³⁺ ion is surrounded by chloride ions.[8] This arrangement of neighboring anions creates a local electrostatic field known as the crystal field.

According to Crystal Field Theory (CFT), this field breaks the spherical symmetry experienced by the free ion, lifting the degeneracy of the 2J+1 energy levels within the ground state multiplet.[9][10][11] For the Yb³⁺ ion (J=7/2), the eightfold degenerate ground state is split into four distinct "Kramers doublets."

Caption: Energy level splitting for the Yb³⁺ ion in YbCl₃.

Crucially, studies combining neutron scattering and magnetic susceptibility measurements have shown that the ground-state doublet is well-isolated from the first excited doublet.[4] This isolation means that at low temperatures (typically below 50 K), the magnetic properties of YbCl₃ can be effectively described by a simplified model with an effective spin J_eff = 1/2.[1]

Macroscopic Magnetic Properties

-

Magnetic Susceptibility: At higher temperatures, YbCl₃ exhibits paramagnetic behavior, with its magnetic susceptibility following the Curie-Weiss law. The room temperature χT product for Yb³⁺ compounds is typically slightly lower than the theoretical free-ion value of 2.57 emu·K·mol⁻¹, a deviation that points to the influence of crystal field splitting.[12] As the temperature is lowered, the susceptibility deviates from simple Curie-Weiss behavior as the excited crystal field levels are depopulated.

-

Magnetic Anisotropy: The crystal field is not isotropic, meaning its strength varies with direction. This leads to significant magnetic anisotropy in YbCl₃, with the material exhibiting "easy-plane" behavior, where the magnetic moments preferentially align within the ac-plane of the crystal structure.[1][4]

Low-Temperature Magnetic Ordering

As YbCl₃ is cooled to cryogenic temperatures, the weak magnetic exchange interactions between neighboring Yb³⁺ ions become significant. This leads to a cascade of ordering phenomena:

-

Short-Range Order: Below approximately 1.2 K, broad peaks in heat capacity and susceptibility measurements indicate the onset of short-range magnetic correlations.[1][13] The magnetic moments of neighboring ions begin to align in an ordered fashion, but this order does not yet extend throughout the entire crystal.

-

Long-Range Order: Upon further cooling, a sharp anomaly in heat capacity at T_N ≈ 0.60 K signals a phase transition to a long-range, Néel-type antiferromagnetic (AFM) state.[1] In this state, the Yb³⁺ spins align in an antiparallel arrangement, resulting in a net zero magnetic moment for the bulk material in the absence of an external field. The ordered spins lie within the easy ac-plane.[1]

The arrangement of Yb³⁺ ions in a honeycomb-like lattice, combined with its J_eff = 1/2 nature, has made YbCl₃ a promising candidate material for exploring exotic quantum states like Kitaev quantum spin liquids.[1]

Caption: Magnetic phase transitions in YbCl₃ as a function of temperature.

Section 3: Experimental Characterization of YbCl₃

Characterizing the magnetic properties of materials like YbCl₃ requires a combination of techniques that probe both bulk properties and microscopic structure.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the workhorse instrument for measuring the bulk magnetic moment of a sample with high sensitivity.[14][15] It is essential for determining magnetic susceptibility and observing magnetic transitions.

Experimental Protocol: Temperature-Dependent Magnetic Susceptibility

-

Sample Preparation: A precisely weighed polycrystalline sample of anhydrous YbCl₃ (typically 1-10 mg) is loaded into a diamagnetic sample holder (e.g., a gelatin capsule or a straw).

-

Mounting: The sample is mounted in the SQUID magnetometer. It is critical to ensure the sample is securely fixed to prevent movement during measurement, which can introduce noise.[16]

-

Zero-Field-Cool (ZFC) Measurement:

-

The sample is cooled from room temperature (e.g., 300 K) to the lowest accessible temperature (e.g., 2 K) in the absence of an applied magnetic field (H ≈ 0). This ensures the magnetic moments are frozen in a random orientation.

-

At 2 K, a small, constant DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly swept upwards from 2 K to 300 K.

-

-

Field-Cool (FC) Measurement:

-

From 300 K, the same DC magnetic field (1000 Oe) is applied.

-

The sample is cooled from 300 K to 2 K in the presence of the field.

-

The magnetic moment is measured as the temperature is swept upwards from 2 K to 300 K.

-

-

Data Analysis:

-

The raw magnetic moment (in emu) is converted to molar magnetic susceptibility (χ_m in cm³/mol).

-

The data is often plotted as χ_m vs. T or χ_m*T vs. T. The latter plot is useful for identifying the effective magnetic moment and deviations from Curie-Weiss behavior.

-

The Néel temperature (T_N) will appear as a cusp or peak in the ZFC susceptibility curve.

-

Caption: Workflow for SQUID magnetometry measurement of YbCl₃.

Neutron Scattering

While SQUID magnetometry reveals the bulk magnetic response, it provides no direct information about the microscopic arrangement of magnetic moments. Neutron scattering is the definitive technique for determining the magnetic structure of a material.[17][18][19] Neutrons possess a magnetic dipole moment, allowing them to scatter from ordered magnetic moments in a crystal.[20]

In a neutron diffraction experiment, a beam of neutrons is directed at a single crystal of YbCl₃. By analyzing the angles and intensities at which the neutrons are diffracted, researchers can map out the repeating pattern of magnetic moments. It was through this technique that the Néel-type antiferromagnetic structure of YbCl₃, with moments aligned in the ac-plane, was confirmed.[1] Furthermore, inelastic neutron scattering can be used to probe the magnetic excitations and determine the strength of the exchange interactions and the crystal field splitting energies.[4]

Section 4: Applications & Future Directions

The study of this compound's magnetic properties extends beyond fundamental materials physics.

-

Quantum Computing and Spintronics: As a well-characterized J_eff = 1/2 honeycomb lattice magnet, YbCl₃ serves as a critical testbed for theories related to quantum spin liquids, which are potential platforms for fault-tolerant quantum computing.

-

Biomedical Applications: While YbCl₃ itself is not a therapeutic, the paramagnetic properties of the Yb³⁺ ion are exploited in other contexts. Ytterbium-containing complexes are investigated as contrast agents for Magnetic Resonance Imaging (MRI) and as paramagnetic shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in the structural elucidation of molecules.[5][8] Understanding the fundamental magnetic behavior of a simple salt like YbCl₃ provides a crucial baseline for designing these more complex molecular agents.

Conclusion

This compound provides a compelling example of how a single element can exhibit vastly different magnetic behaviors based on its oxidation state. YbCl₂ is a simple diamagnet due to its closed-shell Yb²⁺ ion. In contrast, YbCl₃ is a sophisticated quantum magnet, where the interplay of spin-orbit coupling, crystal field effects, and exchange interactions in its honeycomb lattice of Yb³⁺ ions leads to magnetic anisotropy and a transition to an antiferromagnetically ordered state at sub-Kelvin temperatures. The detailed characterization of these properties not only advances our understanding of fundamental magnetism but also provides a foundation for the development of new quantum materials and biomedical tools.

References

- Neutron diffraction - Wikipedia. (n.d.).

- Spedding, F. H., & Jaffe, H. (1956). Absorption Spectrum and Magnetic Properties of this compound. Journal of the Optical Society of America, 46(7), 503.

- Gukasov, A. (n.d.). Reminder: Magnetic structures description and determination by neutron diffraction.

- Ytterbium(III) chloride - Wikipedia. (n.d.).

- Ytterbium(III) chloride (data page) - Wikipedia. (n.d.).

- Ytterbium(III) chloride - Grokipedia. (n.d.).

- Brückel, T. (n.d.). Magnetism.

- Pai, Y., et al. (n.d.). Néel-type antiferromagnetic order and magnetic field–temperature phase diagram in the spin- 1 2 rare-earth honeycomb compound YbCl 3. ResearchGate.

- MAGNETIC NEUTRON SCATTERING - National Institute of Standards and Technology. (n.d.).

- A neutron-scattering investigation of the magnetic structure and magnetic excitations in nanocrystalline Tb. AIP Publishing. (2006).

- A Technical Guide to the Magnetic Properties of Ytterbium(II) Chloride. (n.d.). Benchchem.

- Crystal field splitting and spin Hamiltonian of the quantum magnet YbCl₃. APS Meeting Archive. (2020).

- Scheie, A., et al. (n.d.). Crystal field splitting, local anisotropy, and low-energy excitations in the quantum magnet YbCl 3. ResearchGate.

- Atypical antiferromagnetic ordering in single crystalline quasi-2D honeycomb magnet YbI3. (2024). arXiv.

- Crystal field theory - Wikipedia. (n.d.).

- Crystal Field Theory. (n.d.).

- Electronic Structure and Magnetic Properties of Lanthanide Molecular Complexes. (n.d.). Wiley-VCH.

- Synthesis and Characterization of Lanthanide Single Molecule Magnets with Unconventional Ligands. (n.d.). UC Berkeley.

- Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands. PMC - NIH. (n.d.).

- SQUID magnetometry. (n.d.). PLASSMAT.

- Electronic structure and magnetic properties of lanthanide 3+ cations. ResearchGate. (2025).

- Magnetic properties of heavy lanthanide metals. (n.d.). Refubium.

- Overview of Crystal Field Theory. (n.d.). BYJU'S.

- An In-depth Technical Guide to the Magnetic Susceptibility of Erbium(III) Chloride. (n.d.). Benchchem.

- Magnetic spectroscopies (NMR, EPR, SQUID). (n.d.). Helmholtz-Zentrum Dresden-Rossendorf.

- Ney, A. (2011). How to measure the magnetism of nanoscale objects using SQUID magnetometry. arXiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal field splitting and spin Hamiltonian of the quantum magnet YbCl<sub>3</sub> - APS March Meeting 2020 [archive.aps.org]

- 4. researchgate.net [researchgate.net]

- 5. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Absorption Spectrum and Magnetic Properties of this compound* [opg.optica.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. grokipedia.com [grokipedia.com]

- 9. Crystal field theory - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Magnetic Properties of Prolate Lanthanide Complexes: Synergy between Axial and Equatorial Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atypical antiferromagnetic ordering in single crystalline quasi-2D honeycomb magnet YbI3 [arxiv.org]

- 14. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 15. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 16. arxiv.org [arxiv.org]

- 17. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 18. neutron-sciences.org [neutron-sciences.org]

- 19. fz-juelich.de [fz-juelich.de]

- 20. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Thermal Stability of Ytterbium Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ytterbium (III) chloride (YbCl₃), a compound at the intersection of materials science and biomedical research, presents a unique profile of thermal behavior that dictates its efficacy and safety in a multitude of applications. From its role as a precursor in the synthesis of advanced optical materials to its use as a catalyst in organic chemistry, a comprehensive understanding of its thermal stability is paramount. This guide, designed for the discerning researcher, eschews a conventional template to deliver a narrative grounded in scientific integrity and practical, field-tested insights. We will delve into the causal relationships that govern the thermal decomposition of both anhydrous and hydrated ytterbium chloride, providing not just data, but a foundational understanding of the underlying chemical principles. Every protocol and piece of data presented herein is part of a self-validating system, designed to be both informative and immediately applicable in a laboratory setting.

Physicochemical Properties and Thermal Behavior: A Synopsis

Ytterbium (III) chloride is a white, crystalline solid that is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates, most commonly the hexahydrate (YbCl₃·6H₂O).[1] This propensity for hydration is a critical factor in its thermal analysis, as the hydrated and anhydrous forms exhibit markedly different thermal decomposition pathways.

The anhydrous form of this compound possesses a high melting point, a testament to its ionic character and stable crystal lattice. However, its behavior at even higher temperatures is complex, involving not just a simple phase transition from solid to liquid to gas, but also the potential for chemical decomposition. The boiling point is not sharply defined due to this instability, with sublimation being a competing process under vacuum conditions.[2]

Herein lies the core of our investigation: to delineate the thermal events associated with both anhydrous and hydrated this compound, providing a clear and quantitative understanding of their stability under thermal stress.

Table 1: Key Thermal Properties of Ytterbium (III) Chloride

| Property | Anhydrous YbCl₃ | Hydrated YbCl₃·6H₂O |

| Melting Point | 854 - 875 °C[2] | Decomposes |

| Boiling Point | ~1453 °C (decomposition may occur)[2] | Not applicable |

| Decomposition Onset (Anhydrous) | Subject to atmosphere and heating rate; can decompose to YbCl₂.[3] | Dehydration begins at ~152 °C, with subsequent hydrolysis to form ytterbium oxychloride (YbOCl). |

Experimental Determination of Thermal Stability: Methodologies and Rationale

The investigation of the thermal stability of compounds like this compound relies on a suite of thermoanalytical techniques. The two most crucial are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with Mass Spectrometry (MS), these techniques provide a powerful triumvirate for elucidating decomposition pathways.

Thermogravimetric Analysis (TGA)

Objective: To quantify the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures, the stoichiometry of decomposition reactions, and the identification of intermediate compounds.

Causality Behind Experimental Choices:

-

Inert Atmosphere (e.g., Argon, Nitrogen): The use of an inert gas is critical when studying the intrinsic thermal stability of a compound, preventing oxidative decomposition. For air-sensitive materials like anhydrous YbCl₃, this is non-negotiable. The inert gas flow also serves to sweep away volatile decomposition products, preventing secondary reactions.

-

Sample Mass: A small sample mass (typically 5-10 mg) is used to ensure uniform heating and to minimize thermal gradients within the sample, leading to sharper, more reproducible transitions.

-

Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is employed to allow for sufficient resolution of thermal events. Rapid heating can lead to a shift in decomposition temperatures to higher values and can even alter the decomposition pathway, as has been observed with YbCl₃.[3]

-

Crucible Material: The choice of crucible is dictated by the reactivity and melting point of the sample. For high-temperature analysis of corrosive materials like molten chlorides, platinum or alumina crucibles are often used.

Experimental Protocol: TGA of Anhydrous Ytterbium (III) Chloride

-

Sample Preparation: Due to the hygroscopic nature of anhydrous YbCl₃, all sample handling must be performed in an inert atmosphere glovebox. A small, representative sample (5-10 mg) is carefully weighed into a tared TGA crucible (platinum or alumina).

-

Instrument Setup:

-

Place the crucible in the TGA instrument, ensuring it is properly seated on the balance mechanism.

-

Purge the furnace and balance housing with a high-purity inert gas (e.g., argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove all traces of air and moisture.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 1200 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the TGA run and record the mass change as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of any mass loss events and the percentage of mass lost. This data can be used to infer the decomposition reaction.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition).

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: For samples that may release volatile products upon heating, hermetically sealed crucibles are used to prevent mass loss and to ensure that the measured heat flow corresponds to the intended thermal event.

-

Reference Material: An empty crucible of the same type and mass as the sample crucible is used as a reference to ensure that the measured heat flow difference is solely due to the thermal events occurring in the sample.

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, zinc). This ensures the accuracy of the measured data.

Experimental Protocol: DSC of Anhydrous Ytterbium (III) Chloride

-

Sample Preparation: In an inert atmosphere glovebox, weigh a small sample (2-5 mg) of anhydrous YbCl₃ into a tared DSC crucible (e.g., alumina or platinum). Hermetically seal the crucible.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., argon) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 950 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Initiate the DSC run and record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify the onset temperature and peak temperature of any endothermic or exothermic events. The area under the peak can be integrated to determine the enthalpy of the transition.

TGA-MS: Identifying Decomposition Products

Coupling the TGA instrument to a mass spectrometer allows for the real-time analysis of the gaseous products evolved during decomposition. As the sample is heated in the TGA, the off-gases are transferred to the MS, which provides mass-to-charge ratio information, enabling the identification of the evolved species. This is particularly useful for confirming the decomposition pathways of complex materials.

Thermal Decomposition Pathways

Anhydrous Ytterbium (III) Chloride

The thermal stability of anhydrous YbCl₃ is highly dependent on the surrounding atmosphere. In an inert atmosphere, it is relatively stable, with a high melting point. However, at elevated temperatures, it can undergo decomposition. Mass spectrometric studies have shown that rapid heating can lead to the partial thermal decomposition of YbCl₃ to ytterbium (II) chloride (YbCl₂) and chlorine gas.[3]

YbCl₃(s) → YbCl₂(s) + ½Cl₂(g)

This decomposition is a critical consideration in high-temperature applications, as the formation of the lower oxidation state chloride can alter the material's properties. The rate of this decomposition is reported to be negligible when the sample is heated gradually.[3]

In the presence of oxygen or water vapor, even at high temperatures, the decomposition pathway is altered, leading to the formation of ytterbium oxychloride (YbOCl).

YbCl₃(s) + ½O₂(g) → YbOCl(s) + Cl₂(g)

Hydrated Ytterbium (III) Chloride (YbCl₃·6H₂O)

The thermal decomposition of hydrated this compound is a multi-step process involving both dehydration and hydrolysis.

Step 1: Dehydration Upon heating, YbCl₃·6H₂O begins to lose its water of crystallization. TGA-DSC studies have shown that this dehydration occurs in multiple, overlapping steps.[1]

YbCl₃·6H₂O(s) → YbCl₃·nH₂O(s) + (6-n)H₂O(g)

Step 2: Hydrolysis and Oxychloride Formation Crucially, the dehydration is accompanied by hydrolysis, where the this compound reacts with the liberated water molecules to form ytterbium oxychloride. This process begins at a relatively low temperature of 177 °C.[1]

YbCl₃(s) + H₂O(g) → YbOCl(s) + 2HCl(g)

The formation of YbOCl is a common feature in the thermal decomposition of rare earth chloride hydrates and must be considered when attempting to prepare the anhydrous chloride by heating the hydrate.[1] The final solid product upon heating YbCl₃·6H₂O in an inert atmosphere is YbOCl.[1]

Visualizing the Experimental Workflow and Decomposition

To provide a clearer understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow for TGA-MS analysis and the thermal decomposition pathways of both anhydrous and hydrated this compound.

Caption: Workflow for TGA-MS analysis of anhydrous this compound.

Caption: Thermal decomposition pathways of this compound.

Conclusion and Future Perspectives

The thermal stability of this compound is a nuanced subject, with distinct behaviors observed for the anhydrous and hydrated forms. Anhydrous YbCl₃ exhibits high thermal stability, though it is susceptible to decomposition to YbCl₂ under rapid heating in an inert atmosphere and to YbOCl in the presence of oxygen. The hydrated form, YbCl₃·6H₂O, undergoes a more complex decomposition involving sequential dehydration and hydrolysis, ultimately yielding ytterbium oxychloride.

For researchers and drug development professionals, these findings have significant practical implications. The synthesis of anhydrous YbCl₃ from its hydrate requires careful control of the atmosphere to prevent oxychloride formation. In catalytic applications, the operating temperature must be maintained below the decomposition threshold to ensure the integrity of the Yb³⁺ species.

Future research should focus on obtaining more precise kinetic data for the decomposition of anhydrous YbCl₃ under various atmospheric conditions. A deeper understanding of the factors that influence the formation of YbCl₂ versus YbOCl would be invaluable for the controlled synthesis of ytterbium-based materials with specific oxidation states and properties.

References

-

G. B. Vaporisation studies of dysprosium and ytterbium chlorides. ResearchGate. [Link]

- Evseeva, G. V., & Zenkevich, L. V. (1980). Determination of the vapor pressure of this compound. Mosk. Gov. Univ. Moscow.

-

Ytterbium(III) chloride - Grokipedia. [Link]

-

Thermodynamic Properties of Molten Salts Measured by DSC. INIS-IAEA. [Link]

-

This compound (CAS 10361-91-8) Properties | Density, Cp, Viscosity | Chemcasts. [Link]

-

Ytterbium(III) chloride - Wikipedia. [Link]

-

Temperature calibration of differential scanning calorimeters. sump4.com. [Link]

-

Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. MDPI. [Link]

-

Kinetic and Thermodynamic Properties of this compound and Fluoride Complexes in Chloride Melts. ResearchGate. [Link]

-

Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Williams College. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. LabX. [Link]

-

A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. ResearchGate. [Link]

Sources

Ytterbium chloride hydrate vs anhydrous form

An In-Depth Technical Guide to Ytterbium (III) Chloride: Navigating the Hydrate and Anhydrous Forms for Advanced Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Ytterbium (III) chloride, focusing on the critical distinctions, handling protocols, and application-specific choices between its hydrate and anhydrous forms. As a potent Lewis acid and a versatile precursor, understanding the nuanced properties of each form is paramount to achieving reproducible and successful experimental outcomes.

Introduction: The Tale of Two Chlorides

Ytterbium (III) chloride (YbCl₃) is a rare-earth metal halide that has garnered significant interest across various scientific disciplines. Its utility stems from the unique electronic configuration and properties of the Ytterbium(III) ion.[1] In the laboratory and commercial settings, it is available in two primary forms: a crystalline hydrate (typically hexahydrate, YbCl₃·6H₂O) and a powdered anhydrous salt (YbCl₃).

The choice between these two is not trivial; it is a critical decision dictated by the reaction's sensitivity to water. The coordinated water molecules in the hydrate can be either benign participants or detrimental inhibitors, depending on the chemical context. This guide will dissect these differences, providing the foundational knowledge and practical protocols necessary for informed experimental design.

Part 1: A Comparative Analysis of Physicochemical Properties

The most fundamental differences between the hydrate and anhydrous forms of Ytterbium (III) chloride lie in their physical properties and stability. These characteristics directly influence their storage, handling, and suitability for various applications.

Ytterbium (III) Chloride Hydrate (YbCl₃·xH₂O)

The most common hydrate is the hexahydrate (YbCl₃·6H₂O). It typically appears as white, wet crystalline aggregates.[2][3] Being a hydrate, it is stable in the ambient atmosphere and significantly easier to handle than its anhydrous counterpart. It is an excellent, water-soluble source of ytterbium ions for aqueous chemistry.[4]

Anhydrous Ytterbium (III) Chloride (YbCl₃)

The anhydrous form is a white powder that is intensely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][5] This property is its defining challenge and the primary reason for its specialized applications. Its handling requires the strict exclusion of atmospheric moisture to maintain its anhydrous state and reactivity.[5]

Data Presentation: Hydrate vs. Anhydrous YbCl₃

| Property | Ytterbium (III) Chloride Hexahydrate (YbCl₃·6H₂O) | Anhydrous Ytterbium (III) Chloride (YbCl₃) | Causality and Experimental Insight |

| CAS Number | 10035-01-5 | 10361-91-8[6] | Different registry numbers reflect distinct chemical identities. |

| Molecular Formula | YbCl₃·6H₂O | YbCl₃[6] | The six water molecules of hydration significantly increase the molar mass. |

| Formula Weight | 387.49 g/mol | 279.40 g/mol [6] | Accurate molar mass is critical for stoichiometric calculations. |

| Appearance | White crystalline aggregates[2] | White powder[1][6] | The physical form can differ; anhydrous is often a finer powder. |

| Density | 2.58 g/cm³[2] | 4.06 g/cm³[6] | The anhydrous form is significantly denser due to the absence of bulky water molecules in the crystal lattice. |

| Melting Point | ~150-180 °C (decomposes)[2] | 854 - 884 °C[1][6] | The hydrate decomposes upon heating, losing water. Simple heating does not yield the anhydrous form due to hydrolysis.[7] The anhydrous form has a high, well-defined melting point. |

| Solubility in Water | Soluble[8][9] | Soluble (17 g/100 mL at 25 °C)[6][10] | Both are soluble, but the dissolution of the anhydrous form is highly exothermic as the Yb³⁺ ion becomes hydrated.[10] |

| Hygroscopicity | Stable in air | Highly Hygroscopic[5][11] | This is the most critical difference. Anhydrous YbCl₃ must be handled under an inert atmosphere (e.g., in a glovebox). |

| Primary Use | Aqueous reactions, precursor for nanomaterials[12] | Lewis acid catalyst in organic synthesis, moisture-sensitive reactions[1][13] | The presence of water dictates the application. |

Part 2: The Decisive Role of Water in Reactivity

The scientific utility of Ytterbium (III) chloride is fundamentally tied to the Lewis acidic nature of the Yb³⁺ ion.[1][13] Water, being a Lewis base, directly competes for coordination to this acidic center, thereby defining the reactivity profile of the hydrated versus the anhydrous form.

The Anhydrous Form: A Potent Lewis Acid Catalyst

In organic synthesis, anhydrous YbCl₃ is a prized Lewis acid catalyst. It is employed to activate substrates and accelerate a variety of carbon-carbon bond-forming reactions, such as the Diels-Alder and Aldol reactions, which are cornerstones of complex molecule synthesis in drug development.[13][14] The catalytic activity relies on the availability of an empty orbital on the Yb³⁺ ion to coordinate with a Lewis basic site on a reactant (e.g., the oxygen of a carbonyl group). This coordination polarizes the bond, making the reactant more susceptible to nucleophilic attack.

The presence of even trace amounts of water will lead to the formation of hydrated Yb³⁺ ions, where water molecules occupy the coordination sites, effectively deactivating the catalyst. This is the primary reason why anhydrous conditions are non-negotiable for these applications.

Visualization: Lewis Acid Catalysis and Water Interference

The following diagram illustrates how water interferes with the catalytic function of anhydrous YbCl₃ in a generic carbonyl activation.

Caption: Workflow for the ammonium chloride route synthesis.

Part 4: Safety and Hazard Information

Both the hydrate and anhydrous forms of Ytterbium (III) chloride are classified as irritants.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][8]* Precautions: Avoid breathing dust. [8]Wear protective gloves, clothing, and eye/face protection. [15]Use only in a well-ventilated area or a chemical fume hood. [5]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. [2]If on skin, wash with plenty of soap and water. [8]If inhaled, remove the person to fresh air. [5]Seek medical attention if irritation persists.

Conclusion

The selection of Ytterbium (III) chloride hydrate versus its anhydrous form is a critical decision point in experimental design. The hydrate is a convenient, stable, and water-soluble precursor for aqueous chemistry and nanomaterial synthesis. In stark contrast, the anhydrous form is a powerful but exceptionally moisture-sensitive Lewis acid catalyst, indispensable for water-intolerant organic reactions. A thorough understanding of their distinct properties, coupled with rigorous adherence to appropriate handling and preparation protocols, is essential for leveraging the full potential of ytterbium chemistry in research and development.

References

-

Wikipedia. Ytterbium(III) chloride. [Link]

-

American Elements. Ytterbium Chloride Hydrate. [Link]

-

Wikipedia. Ytterbium. [Link]

-

Techiescientist. Ytterbium (Yb) - Definition, Preparation, Properties, Uses, Compounds, Reactivity. [Link]

-

Grokipedia. Ytterbium(III) chloride. [Link]

-

Infinity Discovery. Safety Data Sheet: Ytterbium (III) chloride, anhydrous. [Link]

-

Chemeurope.com. Ytterbium(III) chloride. [Link]

-

Study.com. Ytterbium Properties, Uses & Facts. [Link]

-

AZoM. Ytterbium (Yb)-Discovery, Occurrence, Production, Properties and Applications of Ytterbium. [Link]

-

ResearchGate. ChemInform Abstract: Ytterbium Triflate: A Versatile Catalyst in Organic Synthesis. [Link]

-

MDPI. A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. [Link]

-

Carl ROTH. Safety Data Sheet: Ytterbium(III) chloride hexahydrate. [Link]

-

LinkedIn. How to Effectively Use this compound for Research and Industry. [Link]

-

LookChem. Cas 19423-87-1, YTTERBIUM(III) CHLORIDE HYDRATE. [Link]

-

MySkinRecipes. Ytterbium(III) chloride hexahydrate. [Link]

-

American Elements. This compound Solution. [Link]

Sources

- 1. Ytterbium(III)_chloride [chemeurope.com]

- 2. thomassci.com [thomassci.com]

- 3. Cas 19423-87-1,YTTERBIUM(III) CHLORIDE HYDRATE | lookchem [lookchem.com]

- 4. americanelements.com [americanelements.com]

- 5. prochemonline.com [prochemonline.com]

- 6. Ytterbium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Ytterbium (III) Chloride Hydrate - ProChem, Inc. [prochemonline.com]

- 9. Ytterbium (III) Chloride Hydrate - ProChem, Inc. [prochemonline.com]

- 10. grokipedia.com [grokipedia.com]

- 11. fishersci.com [fishersci.com]

- 12. Ytterbium(III) chloride hexahydrate [myskinrecipes.com]

- 13. Ytterbium - Wikipedia [en.wikipedia.org]

- 14. study.com [study.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electron Configuration of Ytterbium in Ytterbium(III) Chloride (YbCl₃)

This guide provides a comprehensive technical analysis of the electron configuration of ytterbium within the inorganic compound ytterbium(III) chloride (YbCl₃). Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental validation, and practical implications of the electronic structure of the Yb³⁺ ion in this coordination complex.

Foundational Principles: From Neutral Atom to Trivalent Ion

The journey to understanding the electronic state of ytterbium in YbCl₃ begins with the neutral ytterbium (Yb) atom, atomic number 70. Its ground state electron configuration is [Xe] 4f¹⁴ 6s² [1][2]. This configuration is notable for its completely filled 4f and 6s subshells, which accounts for ytterbium's unique properties among the lanthanides, such as its lower density and melting point due to the involvement of only two 6s electrons in metallic bonding.

In the vast majority of its compounds, ytterbium exhibits a stable +3 oxidation state[3]. This is the case in ytterbium(III) chloride, where each ytterbium atom has lost three electrons to form the trivalent cation, Yb³⁺. The process of ionization follows a specific order: electrons are first removed from the outermost shell, which in the case of ytterbium is the 6s orbital, followed by an electron from the next highest energy level, the 4f orbital.

The resulting electron configuration for the Yb³⁺ ion is therefore [Xe] 4f¹³ [1][4]. This configuration is paramount as it dictates the chemical, magnetic, and spectroscopic properties of YbCl₃. The single unpaired electron in the 4f orbital is the primary determinant of its paramagnetism and its characteristic absorption and emission spectra.

The Implications of the [Xe] 4f¹³ Configuration in YbCl₃